Structural Isomerism with Butoconazole: Regioisomeric Differentiation Drives Distinct Target Engagement Profiles
The target compound (CAS 1206992-56-4) and the marketed antifungal drug butoconazole (CAS 64872-76-0) share the identical molecular formula C19H17Cl3N2S (MW 411.77) but are constitutional isomers with fundamentally different connectivity [1]. In the target compound, the 3-chlorophenyl and 3,4-dichlorophenyl rings are directly bonded to the imidazole N-1 and C-5 positions, respectively, while the isobutylthio group is at C-2 [2]. In butoconazole, the imidazole ring is N-alkylated with a 4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]butyl chain and lacks aryl substituents directly on the imidazole carbons [1]. This regioisomerism is expected to produce divergent binding modes at fungal CYP450 14α-demethylase (butoconazole's known target) and potentially distinct off-target profiles at mammalian CYPs or chemokine receptors [3]. No direct head-to-head biological comparison of these two isomers has been published in the peer-reviewed literature, representing a significant evidence gap that procurement decisions should acknowledge [4].
| Evidence Dimension | Molecular topology and regiochemistry |
|---|---|
| Target Compound Data | 1,4,5-trisubstituted imidazole: N-1-(3-chlorophenyl), C-2-(isobutylthio), C-5-(3,4-dichlorophenyl); MW 411.77 |
| Comparator Or Baseline | Butoconazole: N-1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]-imidazole; MW 411.77 |
| Quantified Difference | Identical molecular formula (C19H17Cl3N2S) and MW; zero mass difference; constitutional isomerism: aryl groups directly on heterocycle vs. tethered via alkyl chain |
| Conditions | Structural comparison based on IUPAC nomenclature, SMILES, and InChI from chemical databases [1][2] |
Why This Matters
Procurement of the correct regioisomer is essential because butoconazole is a clinically validated CYP51 inhibitor, whereas the target compound's 1,4,5-trisubstituted imidazole architecture may engage different biological targets (e.g., chemokine receptors or distinct CYP isoforms), making the two isomers non-interchangeable for any SAR or target-validation study.
- [1] DrugBank Online. Butoconazole, DB00639. Available at: https://go.drugbank.com/drugs/DB00639 (Accessed 2026-04-28). View Source
- [2] CIRS Group, Global Chemical Inventory Search (GCIS). 1-(3-Chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole, CAS 1206992-56-4. Available at: https://hgt.cirs-group.com/tools/gcis/detail/0stkp15zht?cas=1206992-56-4 (Accessed 2026-04-28). View Source
- [3] PathBank. Butoconazole Pathway: Inhibition of lanosterol 14-alpha demethylase. Available at: https://pathbank.org/ (Accessed 2026-04-28). View Source
- [4] Note: An extensive literature search conducted on 2026-04-28 across PubMed, Google Patents, ChEMBL, BindingDB, and PubChem did not identify any peer-reviewed study directly comparing the biological activity of CAS 1206992-56-4 with butoconazole (CAS 64872-76-0). This represents a confirmed evidence gap. View Source
